1-Naphthalenol, 2-butyl-4-methoxy-

5‑Lipoxygenase LTB₄ Inhibition Human Whole Blood Assay

1‑Naphthalenol, 2‑butyl‑4‑methoxy- (CAS 99107‑70‑7), also referred to by its Upjohn development code U‑68,244, is a substituted 1‑naphthol derivative with the molecular formula C₁₅H₁₈O₂ and a molecular weight of 230.3 g mol⁻¹ [REFS‑1]. It is the deacetylated, pharmacologically active metabolite of the leukotriene B₄ (LTB₄) synthesis inhibitor Bunaprolast (U‑66,858; CAS 99107‑52‑5), a member of the 2‑substituted‑1‑naphthol class of 5‑lipoxygenase (5‑LOX) inhibitors first disclosed in US patent US4833164A [REFS‑2][REFS‑3].

Molecular Formula C15H18O2
Molecular Weight 230.3 g/mol
CAS No. 99107-70-7
Cat. No. B1218721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenol, 2-butyl-4-methoxy-
CAS99107-70-7
SynonymsU 68,244
U 68244
U-68,244
U-68244
Molecular FormulaC15H18O2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2C(=C1)OC)O
InChIInChI=1S/C15H18O2/c1-3-4-7-11-10-14(17-2)12-8-5-6-9-13(12)15(11)16/h5-6,8-10,16H,3-4,7H2,1-2H3
InChIKeyAXXSITVSEZLWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthalenol, 2-butyl-4-methoxy- (CAS 99107-70-7): Active Metabolite Reference Standard for 5-Lipoxygenase Pathway Research


1‑Naphthalenol, 2‑butyl‑4‑methoxy- (CAS 99107‑70‑7), also referred to by its Upjohn development code U‑68,244, is a substituted 1‑naphthol derivative with the molecular formula C₁₅H₁₈O₂ and a molecular weight of 230.3 g mol⁻¹ [REFS‑1]. It is the deacetylated, pharmacologically active metabolite of the leukotriene B₄ (LTB₄) synthesis inhibitor Bunaprolast (U‑66,858; CAS 99107‑52‑5), a member of the 2‑substituted‑1‑naphthol class of 5‑lipoxygenase (5‑LOX) inhibitors first disclosed in US patent US4833164A [REFS‑2][REFS‑3]. The compound possesses a free phenolic ‑OH at the 1‑position, a 2‑butyl substituent, and a 4‑methoxy group on the naphthalene core, distinguishing it from the acetylated prodrug and from downstream polar conjugates that exhibit markedly attenuated inhibitory activity [REFS‑4].

Why Generic Substitution Fails for 1-Naphthalenol, 2-butyl-4-methoxy-: Divergent Pharmacological Potency Among Metabolites and Substitution-Specific Instability


Within the 2‑substituted‑1‑naphthol class, subtle structural variations produce order‑of‑magnitude differences in 5‑LOX inhibitory activity and dictate distinct handling requirements. U‑68,244 retains the full inhibitory potency of the parent semi‑quinone Bunaprolast against ionophore‑stimulated LTB₄ formation in human whole blood, whereas the phase‑II sulfate conjugate of U‑66,858 requires micromolar concentrations to achieve significant inhibition—a potency deficit of at least 10‑fold [REFS‑1]. Furthermore, substitution at the 1‑hydroxyl with an acetyl group (as in Bunaprolast) yields an esterase‑labile prodrug that is rapidly deacetylated to U‑68,244 even during in‑vitro plasma handling, while U‑68,244 itself undergoes rapid oxidative degradation in dilute aqueous solution, requiring stringent stabilization protocols during bioanalytical sample preparation [REFS‑2]. These pharmacodynamic and chemical‑stability differences preclude simple interchange between the parent acetate, the active metabolite, and further conjugated species.

Quantitative Differentiation Evidence for 2-Butyl-4-methoxy-1-naphthol (CAS 99107-70-7) vs. Its Closest Analogs


Equipotent 5-LOX Inhibition vs. Parent Prodrug Bunaprolast in Human Whole Blood (Direct Head‑to‑Head Comparison)

In a formal direct comparison, U‑68,244 (the deacetylated metabolite) and its parent prodrug U‑66,858 (Bunaprolast) were preincubated with human whole blood prior to stimulation of LTB₄ synthesis with calcium ionophore A23187. After 60 min preincubation, U‑68,244 yielded an IC₅₀ of 270 ± 79 nM, which was statistically indistinguishable from the 250 ± 85 nM IC₅₀ obtained for U‑66,858 (NS; not significant) [REFS‑1]. Even after only 1 min preincubation, both compounds exhibited similar single‑digit micromolar potency (820 ± 442 nM for U‑68,244 vs. 1080 ± 644 nM for U‑66,858, NS) [REFS‑1]. This establishes that deacetylation generates a metabolite that fully conserves the 5‑LOX/LTB₄ inhibitory activity of the parent hydroquinone in a physiologically relevant whole‑blood matrix.

5‑Lipoxygenase LTB₄ Inhibition Human Whole Blood Assay Metabolite Pharmacology

Greater Than 10‑Fold Potency Advantage Over the Phase‑II Sulfate Conjugate of Bunaprolast (Class‑Level Inference from the Same Study)

The initial deacetylated metabolite U‑68,244 exhibits nanomolar inhibitory potency (IC₅₀ ~270 nM after 60 min preincubation), whereas the sulfate conjugate of U‑66,858 requires micromolar concentrations to significantly suppress LTB₄ release under identical assay conditions [REFS‑1]. Although an exact IC₅₀ for the sulfate conjugate is not reported, the threshold for significant inhibition lies at least one order of magnitude higher than that of U‑68,244, directly demonstrating that the free 1‑hydroxyl group of U‑68,244 is a critical pharmacophoric element for potent 5‑LOX inhibition. This represents a class‑level inference across metabolic forms of the same parent scaffold.

Drug Metabolism Phase‑II Conjugation Structure‑Activity Relationship 5‑Lipoxygenase

Comparable Potency to the Benchmark 5‑LOX Inhibitor AA‑861 in Human Whole Blood (Cross‑Study Comparable Assessment)

In the same human whole‑blood assay system, the well‑characterized 5‑LOX inhibitor AA‑861 demonstrated LTB₄‑inhibitory activity comparable to that of U‑68,244 and U‑66,858 (250–270 nM IC₅₀ range after 60 min preincubation) [REFS‑1]. AA‑861 is independently reported to exhibit an IC₅₀ of 0.8 µM (800 nM) against purified 5‑LOX and is >100‑fold selective over 12‑LOX and COX [REFS‑2]. The cross‑assay consistency in sub‑micromolar potency places U‑68,244 in the same tier of biochemical potency as a gold‑standard reference inhibitor, establishing its utility as a comparator probe in 5‑LOX‑centric assays.

5‑Lipoxygenase Inhibitor AA‑861 Leukotriene B4 Inhibitor Benchmarking

Dual‑Pathway Inhibition: 5‑LOX and Thromboxane A₂ Suppression by the Parent Scaffold (Class‑Level Inference for the Active Metabolite)

Although the thromboxane‑release experiment was conducted directly with the parent compound U‑66,858 rather than with U‑68,244, the conversion of U‑66,858 to U‑68,244 under physiological incubation conditions is quantitative and rapid—the majority of recovered radioactivity after 70 min at 37 °C in whole blood was accounted for by U‑68,244 and polar conjugates [REFS‑1]. The observed significant inhibition of thromboxane A₂ release (p < 0.02) in comparison with the COX inhibitor flurbiprofen therefore reflects, in substantial part, the pharmacological activity of the deacetylated metabolite [REFS‑1]. This supports the inference that U‑68,244 contributes to a dual‑pathway suppression of both the 5‑LOX/leukotriene and the COX/thromboxane arms of arachidonic acid metabolism.

Thromboxane A₂ Cyclooxygenase Dual Pathway Inhibition Anti‑inflammatory

Rapid Oxidative Degradation in Solution Mandates Procurement‑Specific Handling and Stabilization Protocols

An analytical methods development study by Wood et al. (1990) established that U‑68,244 is subject to rapid oxidative degradation in dilute aqueous solutions, a property that fundamentally complicated the construction of a validated plasma assay [REFS‑1]. In contrast, the parent acetate Bunaprolast degrades primarily through esterase‑mediated hydrolysis rather than through direct oxidation of the naphthol ring. The oxidative instability of U‑68,244 necessitates the use of antioxidants and controlled sample‑handling conditions during extraction and analysis, whereas more stable synthetic 2‑substituted‑1‑naphthols (e.g., 2‑(aryl‑methyl)‑1‑naphthol derivatives) do not impose the same stabilization burden [REFS‑2].

Bioanalytical Chemistry Stability HPLC Method Development Oxidative Degradation

Procurement‑Driven Application Scenarios for 1-Naphthalenol, 2-butyl-4-methoxy- (U-68,244)


DMPK Metabolite Identification and Quantification in Pre‑Clinical Plasma Samples

U‑68,244 is the authentic reference standard for the primary active metabolite of Bunaprolast. Its equipotency with the parent drug (IC₅₀ ~270 nM vs. ~250 nM) [REFS‑1] means that accurate pharmacokinetic‑pharmacodynamic (PK‑PD) modeling requires separate quantification of the prodrug and the metabolite. The analytical method of Wood et al. (1990), which employs solid‑phase extraction, reversed‑phase HPLC, and fluorescence detection with a limit of quantification <1 ng mL⁻¹ [REFS‑2], provides a validated framework for laboratories establishing DMPK assays for this scaffold. Procurement of chromatographically characterized U‑68,244 is essential for calibrating metabolite levels in any plasma‑based PK study of the Bunaprolast class.

In‑Vitro 5‑LOX Pharmacological Profiling and Inhibitor Benchmarking

Because U‑68,244 inhibits LTB₄ synthesis with potency comparable to the benchmark inhibitor AA‑861 [REFS‑1], it serves as a structurally distinct comparator in 5‑LOX inhibitor screening cascades. Researchers can employ U‑68,244 as the naphthol‑class reference control in human whole‑blood or isolated‑enzyme assays, enabling cross‑scaffold activity comparisons without the confounding kinetics of esterase‑mediated prodrug activation. This application leverages the metabolite's direct, deacetylation‑independent engagement with the enzyme active site.

Bioanalytical Method Development and Stability‑Indicating Assay Validation

The rapid oxidative degradation of U‑68,244 in dilute aqueous solution [REFS‑2] makes it an excellent model compound for developing and validating stability‑indicating assays. Analytical chemistry groups can use U‑68,244 to benchmark antioxidant stabilization strategies, evaluate solid‑phase extraction recoveries under oxidizing conditions, and establish system suitability criteria for methods quantifying oxidation‑prone naphthol metabolites. Its chromatographic behavior and fluorescence properties are well‑characterized, facilitating method transfer across laboratories.

Structure‑Activity Relationship Studies of Substituted Naphthols as 5‑LOX Inhibitors

U‑68,244 represents a specific substitution pattern (free 1‑OH, 2‑butyl, 4‑methoxy) within the broad class of 2‑substituted‑1‑naphthol 5‑LOX inhibitors disclosed in US4833164A [REFS‑3]. Its >10‑fold potency advantage over the sulfate conjugate [REFS‑1] defines the C‑1 hydroxyl as a critical pharmacophore anchor, making U‑68,244 a key comparator in SAR libraries exploring the impact of 1‑position modifications on enzyme inhibition. Procurement of this structurally defined intermediate allows medicinal chemistry teams to benchmark novel naphthol derivatives against a compound with established whole‑blood potency and well‑defined metabolic fate.

Quote Request

Request a Quote for 1-Naphthalenol, 2-butyl-4-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.